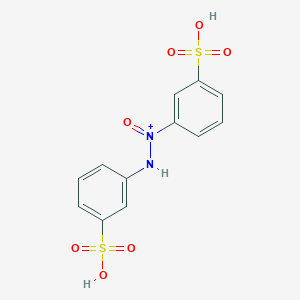

Azoxybenzene-3,3'-disulfonic acid

Description

Historical Context and Early Academic Investigations of Azoxybenzene (B3421426) Derivatives

The study of azoxybenzene and its derivatives dates back to the 19th century. The parent compound, azoxybenzene, was first synthesized in 1851. ontosight.ai Early research primarily focused on the reduction of nitroaromatic compounds, which often yielded azoxy compounds as intermediates or final products. wikipedia.org The elucidation of the structure of azoxy compounds, particularly the distinction between the symmetrical and the now-accepted asymmetrical formula, was a significant area of investigation. chempedia.info The kinetics of reactions involving azoxybenzene derivatives, such as their reduction, have also been a subject of academic inquiry. rsc.org

Significance of Disulfonic Acid Functionalities in Aromatic Systems

The introduction of sulfonic acid (–SO₃H) groups into an aromatic system, a process known as sulfonation, dramatically alters the compound's properties. numberanalytics.com Sulfonic acid groups are strongly acidic and highly polar, which significantly increases the water solubility of the parent aromatic compound. britannica.comopenochem.org This property is crucial in many industrial applications, particularly in the synthesis of dyes and detergents, where water solubility is a key requirement. patsnap.comwikipedia.org Furthermore, the sulfonic acid group is a strong electron-withdrawing group, which influences the chemical reactivity of the aromatic ring. numberanalytics.com It can also be used as a temporary protecting group in organic synthesis due to the reversibility of the sulfonation reaction. openochem.orgwikipedia.org

Positioning Azoxybenzene-3,3'-disulfonic Acid within Azoxy Compound Chemistry Research

This compound is a bifunctional molecule, combining the characteristics of an azoxy compound with those of a disulfonated aromatic system. Research on azoxy compounds is diverse, encompassing their synthesis, reactivity, and potential applications. chempedia.info The synthesis of azoxybenzenes can be achieved through various methods, including the reductive dimerization of nitrosobenzenes and the oxidation of anilines. acs.orgnih.gov The azoxy group itself is a 1,3-dipole and can participate in cycloaddition reactions. wikipedia.org The presence of the sulfonic acid groups in this compound makes it a water-soluble derivative, which is significant for applications in aqueous media.

Overview of Major Research Areas in this compound Chemistry

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, research in related areas provides a framework for its potential areas of investigation. A primary research focus would likely be its synthesis, adapting established methods for azoxybenzene formation to sulfonated precursors. Another significant area of study would be its properties as a dye or pigment, given that many water-soluble dyes are sulfonic acids of aromatic compounds. wikipedia.orgnih.gov The electrochemical properties of this compound could also be of interest, as the azoxy group can be electrochemically reduced to an azo group. wikipedia.org Furthermore, its potential as a chelating agent or in the study of metal complexes could be explored, similar to other disulfonic acid compounds like Tiron. nih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₂O₇S₂ chemsrc.com |

| Molecular Weight | 358.347 g/mol chemsrc.com |

| Exact Mass | 357.99300 Da chemsrc.com |

| CAS Number | 64989-23-7 chemsrc.comnih.gov |

| IUPAC Name | 3,3'-(azoxydibenzene)disulfonic acid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxo-(3-sulfoanilino)-(3-sulfophenyl)azanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O7S2/c15-14(10-4-2-6-12(8-10)23(19,20)21)13-9-3-1-5-11(7-9)22(16,17)18/h1-8H,(H2-,13,15,16,17,18,19,20,21)/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYDWOCVACNDFP-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)N[N+](=O)C2=CC(=CC=C2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N2O7S2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Elaborate Reaction Pathways for Azoxybenzene 3,3 Disulfonic Acid

Reductive Dimerization Approaches for Azoxybenzene (B3421426) Core Formation

The formation of the azoxybenzene core is fundamentally a reductive coupling process. It involves the partial reduction of nitro-aromatic compounds to intermediate species that subsequently condense to form the characteristic -N=N(O)- linkage. The general reaction pathway is understood to proceed via the formation of nitrosobenzene (B162901) and phenylhydroxylamine intermediates, which then react with each other researchgate.netnih.govchemithon.com. Several catalytic and stoichiometric methods have been developed to achieve this transformation with high selectivity.

Catalytic Reduction of Nitroarenes to Azoxybenzenes

The catalytic reduction of nitroarenes is a prominent method for synthesizing azoxybenzenes. This approach offers advantages in terms of efficiency and the ability to tune product selectivity by modifying catalysts and reaction conditions. The reaction is typically carried out in an alkaline medium, which favors the formation of dimeric products like azoxybenzene over the complete reduction to aniline (B41778) doubtnut.comdoubtnut.com.

The mechanism involves the stepwise reduction of the nitro group. Initially, the nitroarene is reduced to a nitrosoarene, which can be further reduced to a hydroxylamine (B1172632). These two intermediates, the nitrosoarene and the arylhydroxylamine, then undergo a condensation reaction to form the azoxybenzene molecule with the elimination of water researchgate.netnih.gov.

A variety of catalytic systems have been developed for this purpose. For instance, potassium borohydride (B1222165) in an aqueous solution, using Poly(ethylene glycol)-400 (PEG-400) as a phase transfer catalyst, has been shown to effectively reduce various nitroarenes to their corresponding azoxybenzenes doubtnut.comechemi.com. Studies have shown that electron-withdrawing substituents on the nitroarene promote the formation of the azoxy product, while electron-donating groups can hinder the reduction doubtnut.comechemi.com. Another advanced catalytic system employs gold nanoparticles supported on mesostructured ceria (Au/meso-CeO2) with 2-propanol as a hydrogen source, which allows for the controlled and selective reduction of nitroarenes to azoxyarenes under mild conditions doubtnut.com.

Table 1: Catalytic Reduction of Substituted Nitroarenes to Azoxybenzenes

| Nitroarene Substrate | Catalyst/Reducing System | Solvent/Conditions | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| Nitrobenzene (B124822) | KBH₄ / PEG-400 | Water, Reflux | 85 | doubtnut.com |

| p-Chloronitrobenzene | KBH₄ / PEG-400 | Water, Reflux | 95 | doubtnut.com |

| m-Dinitrobenzene | KBH₄ / PEG-400 | Water, Reflux | 89 | doubtnut.com |

| p-Nitrobenzoic acid | KBH₄ | Water, Reflux | 96 | doubtnut.com |

| Nitrobenzene | Au/meso-CeO₂ / 2-propanol | Toluene, 100°C | 95 | doubtnut.com |

| 4-Chloronitrobenzene | Au/meso-CeO₂ / 2-propanol | Toluene, 100°C | 98 | doubtnut.com |

Dimerization of Nitrosobenzenes

The dimerization of nitrosobenzenes represents a more direct route to the azoxybenzene core, as it involves the coupling of an intermediate that is already at the correct oxidation state. This method can be highly effective and, in some cases, proceeds without the need for additional catalysts or reagents nih.gov. The reaction is believed to involve the formation of a dimeric intermediate which then rearranges and eliminates oxygen to form the stable azoxy compound. The reactivity of this process is sensitive to the electronic nature of substituents on the aromatic ring.

Oxidation of Anilines in Azoxybenzene Synthesis

An alternative strategy for generating the necessary intermediates for azoxybenzene formation is the controlled oxidation of anilines. This method is synthetically valuable due to the wide availability and stability of aniline precursors. The reaction pathway involves the initial oxidation of aniline to N-phenylhydroxylamine and nitrosobenzene, which then condense as previously described to yield azoxybenzene chemithon.com. Common oxidants for this transformation include hydrogen peroxide. The selectivity of the reaction towards azoxybenzene, as opposed to other oxidation products like azobenzene (B91143) or nitrobenzene, can often be controlled by careful regulation of reaction parameters such as pH and the choice of catalyst.

Sulfonation Strategies for Introducing Disulfonic Acid Groups

To synthesize Azoxybenzene-3,3'-disulfonic acid, sulfonic acid groups (-SO₃H) must be introduced onto the aromatic rings. This can be conceptually approached via two main strategies: direct sulfonation of a pre-formed azoxybenzene molecule or a sequential process where sulfonation precedes the formation of the azoxy linkage.

Direct Sulfonation of Azoxybenzene Scaffolds

Direct sulfonation involves the electrophilic substitution of hydrogen atoms on the azoxybenzene aromatic rings with sulfonic acid groups. This is typically achieved using strong sulfonating agents such as fuming sulfuric acid (oleum) or sulfur trioxide (SO₃) chemithon.comechemi.comijariie.com. The azoxy group, -N=N(O)-, is a deactivating group and a meta-director for electrophilic aromatic substitution. Therefore, the introduction of sulfonic acid groups would be directed to the meta-positions (3 and 3') relative to the azoxy linkage.

While theoretically feasible, this approach presents challenges. The harsh, strongly acidic conditions required for sulfonation can potentially lead to degradation of the azoxybenzene core or other side reactions chemithon.com. The choice of sulfonating agent and reaction conditions, such as temperature and reaction time, would be critical to achieving the desired disulfonated product selectively and in good yield google.com. This route is less commonly documented for the synthesis of this specific molecule compared to the sequential pathway.

Sequential Sulfonation Processes

A more controlled and widely utilized method for the synthesis of this compound is a sequential process where the sulfonation step is performed prior to the reductive coupling google.comatamanchemicals.comgoogle.com. This pathway offers better control over the regiochemistry and avoids subjecting the sensitive azoxy linkage to harsh sulfonation conditions.

The synthesis begins with the sulfonation of nitrobenzene. Reacting nitrobenzene with a sulfonating agent like oleum (B3057394) yields 3-nitrobenzenesulfonic acid google.comatamanchemicals.com. The nitro group is a strong meta-director, ensuring the sulfonic acid group is introduced at the desired position on the ring.

The resulting 3-nitrobenzenesulfonic acid (often used as its sodium salt, sodium 3-nitrobenzenesulfonate) is then subjected to reductive coupling under alkaline conditions doubtnut.comdoubtnut.com. Various reducing agents can be employed, such as a glucose-sodium hydroxide (B78521) solution or zinc powder with sodium hydroxide doubtnut.com. In this step, two molecules of 3-nitrobenzenesulfonic acid are partially reduced and coupled to form the central azoxy bridge, yielding the final product, this compound.

Table 2: Sequential Synthesis Pathway for this compound

| Step | Reaction | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Electrophilic Sulfonation | Nitrobenzene, Oleum (H₂SO₄ + SO₃) | 3-Nitrobenzenesulfonic acid | google.comatamanchemicals.com |

| 2 | Alkaline Reductive Coupling | 3-Nitrobenzenesulfonic acid, NaOH, Glucose (or other reducing agent) | This compound | doubtnut.com |

Mechanistic Elucidation and Kinetic Investigations of Azoxybenzene 3,3 Disulfonic Acid Transformations

Wallach Rearrangement Dynamics and Sulfonation Coupling Mechanisms

The Wallach rearrangement is a classic organic reaction that converts azoxybenzenes into hydroxyazobenzenes in the presence of strong acids. wikipedia.org For azoxybenzene-3,3'-disulfonic acid, this transformation is coupled with sulfonation, adding another layer of complexity to its mechanistic pathway. The reaction is promoted by strong acids like sulfuric acid and involves the conversion of an aromatic azoxy compound to an azo compound with a hydroxyl group in the para position. wikipedia.org

Electrophilic Attack Mechanisms in Sulfonation

Aromatic sulfonation is a key electrophilic aromatic substitution reaction where a hydrogen atom on an arene is replaced by a sulfonic acid (–SO₃H) group. wikipedia.org In the case of this compound, further sulfonation can occur. The actual electrophile in these reactions is typically sulfur trioxide (SO₃) or its protonated form, ⁺SO₃H. wikipedia.orgmasterorganicchemistry.com The reaction generally proceeds by the attack of the aromatic ring's π-electrons on the electrophile. masterorganicchemistry.comchemistrysteps.com This initial attack is the rate-determining step due to the temporary disruption of the aromatic system. uomustansiriyah.edu.iq

The electrophilicity of sulfur trioxide is due to the oxygen atoms pulling electron density away from the sulfur atom. libretexts.orglibretexts.orglibretexts.orglibretexts.org The reaction can be driven to completion by using dehydrating agents like thionyl chloride. wikipedia.org

Proton Abstraction Processes and σ-Complex Formation

Following the electrophilic attack, a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed. chemistrysteps.comfiveable.mebyjus.com In this intermediate, one of the carbon atoms of the aromatic ring is sp³ hybridized, leading to a temporary loss of aromaticity. byjus.com The stability of this sigma complex is influenced by the substituents present on the ring; electron-donating groups stabilize it, while electron-withdrawing groups are destabilizing. fiveable.me

To restore the aromatic character, a weak base, such as the HSO₄⁻ ion, abstracts a proton from the sp³-hybridized carbon atom. masterorganicchemistry.combyjus.com This deprotonation step is relatively fast and results in the formation of the sulfonated product. uomustansiriyah.edu.iq In some cases, the rate-determining step can shift from the formation of the σ-complex to this proton abstraction step. cdnsciencepub.com

Kinetics of Reduction and Oxidation Reactions of Azoxybenzenes

The kinetics of reduction and oxidation of azoxybenzenes are influenced by various factors, including the nature of the reactants, catalysts, and reaction conditions.

Electron Transfer Pathways

The reduction of nitroaromatics to azoxy compounds is a challenging selective hydrogenation process. rsc.org The conversion of nitrobenzene (B124822) to aniline (B41778) can proceed through a direct pathway involving a hydroxylamine (B1172632) intermediate or an indirect pathway via an azoxybenzene (B3421426) intermediate. rsc.org The selective reduction often involves the generation of hot electrons on the catalyst surface, which can be injected into the chemical bonds of the adsorbed nitrobenzene molecules. researchgate.net

The reaction pathways for the photocatalytic reduction of nitrobenzene are complex. Initially, nitrobenzene is hydrogenated to nitrosobenzene (B162901) and N-phenylhydroxylamine. These intermediates can then be directly reduced to aniline or undergo condensation to form azoxybenzene, which is subsequently hydrogenated to azobenzene (B91143) and then aniline. rsc.org

The oxidation of anilines to azoxybenzenes can also occur. A proposed mechanism involves the rapid oxidation of aniline to phenylhydroxylamine, which then reacts with nitrosobenzene to form azoxybenzene. nih.gov

Role of Catalysts and Reaction Conditions in Rate Determination

Catalysts play a crucial role in determining the rate and selectivity of azoxybenzene reactions. For instance, gold nanoparticles stabilized by phosphine-decorated polymer immobilized ionic liquids have been shown to be highly efficient for the selective reduction of nitrobenzene to azoxybenzene. acs.org Similarly, supported silver-copper (B78288) alloy nanoparticles can be used to selectively transform nitrobenzene to azoxybenzene under visible light irradiation. rsc.org The ratio of metals in the alloy can significantly affect the photocatalytic performance. rsc.org

Reaction conditions, such as the choice of solvent and the strength of the base, can also direct the reaction towards a specific product. nih.gov For example, in the oxidation of anilines, a mild base can facilitate the formation of azoxybenzene, while a stronger base may lead to nitroaromatics. nih.gov The reduction of nitrobenzene on skeletal nickel catalysts has been shown to proceed selectively to aniline, with the competitive adsorption of the initial compounds and the product influencing the reaction kinetics. researchgate.net

Catalytic Mechanisms in this compound Synthesis

The synthesis of azoxybenzenes can be achieved through various catalytic methods, including the reduction of nitroaromatics and the oxidation of anilines. Photocatalysis has emerged as a promising approach for these transformations. researchgate.net For instance, a one-pot synthesis of reduced graphene oxide decorated with Ag/ZnO nanocomposite has been reported as an efficient catalyst for the conversion of nitrobenzene to azoxybenzene. researchgate.net

The selective oxidation of anilines to azoxybenzenes can be achieved using environmentally friendly oxidants like H₂O₂ in the presence of catalysts. nih.gov The selectivity of these reactions can often be controlled by adjusting the reaction conditions. researchgate.net Furthermore, catalyst-free photochemical methods for the synthesis of azoxybenzenes from nitrobenzene building blocks have also been developed, offering a green and efficient pathway to these valuable compounds. chemrxiv.orgresearchgate.net

The choice of catalyst and reaction conditions is paramount in directing the synthesis towards the desired azoxybenzene derivative.

Organocatalytic Cycles (e.g., DIPEA-mediated)

The synthesis of azoxybenzenes, including derivatives like this compound, can be achieved through various methods, with organocatalytic approaches gaining prominence due to their environmentally friendly nature. One such method involves the use of N,N-diisopropylethylamine (DIPEA) as a cost-effective organocatalyst. This process typically occurs at room temperature using water as a green solvent, highlighting its sustainable credentials.

The reaction can proceed via two main pathways: the reductive dimerization of nitrosobenzenes or a one-pot oxidation-reductive dimerization of anilines. In the latter, anilines are first oxidized in situ to generate nitrosobenzene derivatives, which then undergo dimerization catalyzed by DIPEA to form the azoxybenzene product.

The proposed mechanism for the DIPEA-mediated transformation involves a radical pathway. It is suggested that DIPEA interacts with the nitroso group, initiating a single electron transfer that leads to the formation of a DIPEA radical and a water radical. These radicals then combine with a nitroso species, and subsequent elimination of hydrogen peroxide yields the final azoxybenzene product. Control experiments have confirmed the critical role of both DIPEA and water in facilitating this reaction, which is effective for a wide range of substrates with both electron-donating and electron-withdrawing groups.

Table 1: Effect of DIPEA Catalyst on Azoxybenzene Synthesis

This interactive table summarizes the typical conditions and outcomes for the synthesis of an azoxybenzene from a nitrosobenzene precursor, illustrating the catalytic effect of DIPEA.

| Parameter | Value | Reference |

| Reactant | Nitrosobenzene (0.2 mmol) | |

| Catalyst | DIPEA (0.05 mmol) | |

| Solvent | H₂O (2 mL) | |

| Temperature | Room Temperature | |

| Reaction Time | 16 hours | |

| Yield | up to 92% |

Phase Transfer Catalysis in Aqueous Media (e.g., PEG-400)

Phase transfer catalysis (PTC) is an effective methodology for carrying out reactions between components that are immiscible, such as an organic substrate and an aqueous reagent. This technique is particularly relevant for the transformation of precursors into compounds like this compound in aqueous systems. Polyethylene glycol-400 (PEG-400) has been successfully employed as a non-toxic, inexpensive, and biodegradable phase transfer catalyst for the synthesis of azoxybenzenes from the reduction of nitroarenes.

In this process, an aqueous solution of a reducing agent, such as potassium borohydride (B1222165), is reacted with a nitroarene. Since the nitroarene is typically insoluble in water, the reaction is sluggish without a catalyst. PEG-400 facilitates the reaction by forming a complex with the potassium ion (K⁺) of the reducing agent, which is similar to the action of a crown ether. This complexation allows the borohydride anion (BH₄⁻), the active reducing species, to be transferred from the aqueous phase into the organic phase (the nitroarene), where the reduction to the azoxybenzene can occur.

The effectiveness of this catalytic system is influenced by the electronic nature of the substituents on the nitroarene. Electron-withdrawing groups, such as the sulfonic acid groups in this compound, promote the reduction, while electron-donating groups tend to slow it down.

Table 2: Influence of PEG-400 on the Reduction of m-Chloronitrobenzene

This interactive table presents data on the reduction of m-chloronitrobenzene to m,m'-dichloroazoxybenzene, demonstrating the catalytic efficiency of PEG-400.

| Entry | Catalyst (1 mmol) | Reaction Time (h) | Yield (%) | Reference |

| 1 | None | 23 | 52 | |

| 2 | PEG-400 | 3 | 85 | |

| 3 | PEG-600 | 3 | 85 | |

| 4 | PEG-800 | 3 | 84 | |

| 5 | PEG-1000 | 3 | 84 |

Data sourced from a study on the reduction of nitroarenes. The results show a significant enhancement in reaction rate and yield with PEG-400, while higher molecular weight PEGs show comparable efficiency.

Isomerization Processes and Stereochemical Control in Azoxy Systems

Azoxybenzenes, characterized by the -N=N(O)- functional group, can exist as E (trans) and Z (cis) isomers. The trans isomer is generally more thermodynamically stable. The interconversion between these isomers is a key process in azoxy systems and can be induced photochemically or thermally.

Photochemical isomerization is a common method to convert the stable trans isomer to the metastable cis isomer by irradiating a solution of the compound with light of a suitable wavelength, often in the UV range. The reverse process, from cis back to trans, can occur thermally or also be induced by light. The quantum yields for the photoisomerization (trans-to-cis and cis-to-trans) and the activation energy for the thermal cis-to-trans conversion are key parameters that define the system's behavior. For unsubstituted azoxybenzene, the activation energy for the thermal cis-to-trans isomerization was found to be 25 kcal/mol in ethanol (B145695) and 19 kcal/mol in heptane.

Controlling the stereochemistry of the azoxy group is a significant challenge. The synthesis of azoxybenzenes, such as through the reduction of nitroarenes, typically yields the more stable trans isomer. Achieving selective synthesis of the cis isomer or controlling the isomeric ratio often requires specific photochemical conditions or the design of molecules where one isomer is sterically favored. The isomerization mechanism itself is complex and can proceed through different pathways, including rotation around the N-N single bond or an inversion at one of the nitrogen atoms. Recent studies have also explored electrocatalytic methods to trigger Z to E isomerization, where the radical anion of the Z isomer isomerizes at a dramatically enhanced rate compared to the neutral species. This opens up new avenues for controlling the stereochemical state of azoxy systems.

Table 3: Kinetic Data for cis-trans Isomerization of Azoxybenzene at 25°C

This interactive table shows the rate constants for the thermal conversion of cis-azoxybenzene to trans-azoxybenzene in different solvents.

| Solvent | Rate Constant, k₁ (s⁻¹) | Half-life, t₁/₂ (min) | Reference |

| Heptane | 2.06 x 10⁻⁴ | 56.1 | |

| 95% Ethanol | 2.50 x 10⁻⁵ | 462.0 |

Advanced Spectroscopic and Chromatographic Techniques for Azoxybenzene 3,3 Disulfonic Acid Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and isomeric analysis of organic molecules, including azoxybenzene-3,3'-disulfonic acid. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques that provide critical information about the carbon-hydrogen framework of this compound. researchgate.net

In the ¹H NMR spectrum of this compound, the aromatic protons would exhibit signals in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the electronic effects of the azoxy and sulfonic acid groups. The protons on the two benzene (B151609) rings will show distinct patterns of splitting (multiplicity) due to spin-spin coupling with neighboring protons. For a 3,3'-disubstituted pattern, one would expect to see a more complex set of multiplets compared to a simpler substitution pattern.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. chemicalbook.com The aromatic carbons of this compound would resonate in the range of approximately 120-150 ppm. The carbons directly attached to the nitrogen atoms of the azoxy group and the sulfonic acid groups would be significantly deshielded and appear at the lower end of this range. The symmetry of the molecule, or lack thereof, would be reflected in the number of distinct carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic Protons | 7.0 - 8.5 |

| ¹³C | Aromatic Carbons | 120 - 150 |

| ¹³C | Carbons attached to -SO₃H | ~140-150 |

| ¹³C | Carbons attached to -N=N(O)- | ~145-155 |

Note: These are predicted ranges and actual values can vary based on solvent and other experimental conditions.

For a definitive assignment of all proton and carbon signals, two-dimensional NMR techniques are often employed. rsc.org

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing unambiguous evidence for the connectivity within a molecule. huji.ac.ilharvard.educam.ac.uk

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. nih.gov In the case of this compound, COSY would be instrumental in establishing the connectivity of the protons on each of the aromatic rings, helping to confirm the substitution pattern. Cross-peaks in the COSY spectrum would appear between protons that are on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. nih.gov Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, allowing for the direct assignment of protonated carbons.

Table 2: Application of 2D NMR Techniques for this compound

| Technique | Information Provided | Application to this compound |

| COSY | ¹H-¹H correlations through bonds | Confirms proton connectivity on the aromatic rings. |

| HSQC | ¹H-¹³C one-bond correlations | Assigns protonated aromatic carbons. |

| HMBC | ¹H-¹³C long-range correlations | Confirms the position of the sulfonic acid groups and the azoxy bridge by showing correlations between protons and quaternary carbons. |

Variable Temperature (VT) NMR is a specialized technique used to study dynamic processes within a molecule, such as conformational changes or restricted rotation around bonds. While this compound is a relatively rigid molecule, VT NMR could potentially be used to study the rotation around the C-N bonds or to investigate any temperature-dependent changes in the molecule's conformation in solution. At different temperatures, the rate of these dynamic processes can change, leading to observable changes in the NMR spectrum, such as the broadening or sharpening of signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule and is particularly useful for conjugated systems like this compound. It provides valuable information about the electronic structure and can be used to monitor reactions and study photochromic behavior. rsc.orgacs.orgchemrxiv.org

UV-Vis spectroscopy is an excellent tool for monitoring the progress of chemical reactions in real-time. chemrxiv.orgmagritek.com The formation or consumption of a chromophoric species like this compound can be followed by measuring the change in absorbance at a specific wavelength over time. For instance, in the synthesis of this compound from a precursor like 3-nitrobenzenesulfonic acid, the appearance of the characteristic absorption bands of the azoxy product can be monitored to determine the reaction rate and endpoint. chemrxiv.org The quantitative nature of UV-Vis spectroscopy, governed by the Beer-Lambert Law, allows for the determination of reactant and product concentrations throughout the reaction. researchgate.net

Azobenzene (B91143) and its derivatives are well-known for their photochromic properties, meaning they can undergo reversible isomerization between two geometric isomers, the trans (E) and cis (Z) forms, upon irradiation with light of specific wavelengths. researchgate.netresearchgate.net This isomerization leads to significant changes in their UV-Vis absorption spectra. rsc.org

The more stable E-isomer of azoxybenzene (B3421426) derivatives typically exhibits a strong π-π* transition in the UV region (around 320-350 nm) and a weaker n-π* transition in the visible region (around 440-450 nm). researchgate.netresearchgate.net Upon irradiation with UV light, the E-isomer can convert to the less stable Z-isomer. This conversion is accompanied by a decrease in the intensity of the π-π* band and an increase in the intensity of the n-π* band. The reverse isomerization from Z to E can be induced by irradiation with visible light or can occur thermally. acs.org

UV-Vis spectroscopy is the primary technique used to study this photoisomerization process. mdpi.com By monitoring the changes in the absorption spectrum upon irradiation, one can determine the quantum yields of the forward and reverse isomerization reactions and study the kinetics of the thermal back-reaction. This information is crucial for applications of azoxybenzene derivatives in areas such as molecular switches and optical data storage.

Table 3: Typical UV-Vis Absorption Characteristics of E/Z Isomers of Azoxybenzene Derivatives

| Isomer | Transition | Typical Wavelength (nm) | Molar Absorptivity |

| E (trans) | π-π | ~320-350 | High |

| n-π | ~440-450 | Low | |

| Z (cis) | π-π | Decreased Intensity | Lower |

| n-π | Increased Intensity | Higher |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the structural elucidation of molecules by identifying their functional groups. For this compound, these methods reveal characteristic vibrations of the azoxy, aromatic, and sulfonic acid moieties.

Infrared (IR) Spectroscopy probes the vibrations of molecules that induce a change in the dipole moment. The IR spectrum of this compound is expected to display a series of absorption bands corresponding to its constituent functional groups. The stretching vibrations of the sulfonic acid group (SO₃H) are particularly prominent, with strong absorptions for the S=O and S-O bonds. The N=N stretching of the azoxy group and the C=C stretching of the aromatic rings also provide key diagnostic peaks.

Raman Spectroscopy , which detects vibrations that cause a change in the polarizability of the molecule, offers complementary information. Raman spectra can be particularly useful for identifying the symmetrical vibrations of the aromatic rings and the azoxy bridge. scite.ai The azobenzene chromophore can significantly enhance Raman signals through the resonance Raman effect, which occurs when the laser excitation wavelength is close to an electronic transition of the molecule. nih.gov Studies on azobenzene derivatives have shown that Raman spectroscopy can reveal the presence of combination modes between vibrational levels and electronically excited states.

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Sulfonic Acid (SO₃H) | O-H Stretch | 3200-2500 (broad) | IR |

| Aromatic Ring | C-H Stretch | 3100-3000 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1600-1450 | IR, Raman |

| Azoxy Group (N=N→O) | N=N Stretch | ~1440 | IR, Raman |

| Azoxy Group (N→O) | N-O Stretch | ~1300 | IR |

| Sulfonic Acid (SO₃H) | S=O Asymmetric Stretch | 1250-1160 | IR |

| Sulfonic Acid (SO₃H) | S=O Symmetric Stretch | 1080-1010 | IR |

| Aromatic Ring | C-H Out-of-Plane Bend | 900-675 | IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. chemguide.co.uk

For this compound (C₁₂H₁₀N₂O₇S₂), the exact molecular weight is 358.00 g/mol . In a mass spectrometer, the molecule would be ionized, typically forming a molecular ion (M⁺) or a protonated/deprotonated molecule ([M+H]⁺ or [M-H]⁻), depending on the ionization technique used.

The fragmentation of this compound under electron impact or other ionization methods is expected to follow pathways characteristic of both aromatic sulfonyl compounds and azoxybenzenes. researchgate.netresearchgate.net Key fragmentation processes would include:

Loss of Sulfonic Acid Groups: Cleavage of the C-S bond is a common fragmentation pathway for aromatic sulfonic acids, leading to the loss of SO₃ (80 Da) or the SO₃H radical. researchgate.net A compound-specific fragment ion, SO₃•⁻, often serves as a marker for aromatic sulfonates in negative ion mode. acs.orgnih.gov

Cleavage of the Azoxy Bridge: The C-N bonds adjacent to the azoxy group are susceptible to cleavage. researchgate.net

Rearrangements: Like other azoxy compounds, rearrangements in the fragmentation of the radical cations can occur. researchgate.net It has been noted that in the mass spectrometry of some azoxybenzenes, pre-ionization chemical reduction can occur in the ion source, leading to ions corresponding to the related azo compound. cdnsciencepub.com

The table below outlines the predicted major ions in the mass spectrum of this compound.

| m/z Value (Nominal) | Proposed Fragment Ion | Description |

| 358 | [C₁₂H₁₀N₂O₇S₂]⁺ | Molecular Ion (M⁺) |

| 278 | [M - SO₃]⁺ | Loss of a sulfur trioxide molecule |

| 198 | [M - 2SO₃]⁺ | Loss of two sulfur trioxide molecules |

| 105 | [C₆H₅N₂]⁺ | Phenyl diazonium fragment |

| 77 | [C₆H₅]⁺ | Phenyl fragment |

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating components of a mixture, making it essential for assessing the purity of this compound and for its quantitative analysis. cas.cz The choice of stationary and mobile phases is critical for achieving effective separation from starting materials, by-products, and degradation products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC. It utilizes a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com For anionic compounds like sulfonic acids, mobile phase additives are necessary to achieve good peak shape and reproducible retention. tandfonline.com An acidic buffer or an ion-pairing reagent is often used. tandfonline.comnih.gov The separation of aromatic sulfonic acids has been successfully demonstrated using acidic mobile phases (e.g., dilute sulfuric acid), which suppress the ionization of the sulfonic acid groups, allowing for their retention and separation via a combination of reversed-phase and adsorption chromatography. oup.com

Ion Exclusion Chromatography (IEC) is a specialized HPLC technique particularly suited for the separation of organic acids. phenomenex.com It employs a sulfonated stationary phase and an acidic eluent. shimadzu.com In IEC, highly ionized species (strong acids) are repelled by the negatively charged stationary phase (Donnan exclusion) and elute early, while weakly ionized or neutral molecules can penetrate the pores of the stationary phase and are retained longer. oup.com This method is effective for separating organic acids from a sample matrix containing interfering inorganic anions. thermofisher.com

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective analytical method. This is particularly advantageous for analyzing complex samples where chromatographic co-elution might occur. The use of volatile buffers, such as ammonium (B1175870) acetate, in the mobile phase makes the HPLC separation compatible with the mass spectrometer interface. nih.gov

In an LC-MS/MS experiment, the HPLC system separates the components of the mixture, which are then introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI). The first mass analyzer selects the parent ion of the target analyte (e.g., the [M-H]⁻ ion of this compound). This selected ion is then fragmented in a collision cell, and the second mass analyzer detects specific daughter ions. This process, known as selected reaction monitoring (SRM), allows for the highly specific and sensitive quantification of the target compound, even at trace levels in complex matrices like environmental or biological samples. nih.govresearchgate.net The analysis of sulfonated compounds by LC-MS often utilizes the characteristic SO₃⁻• fragment ion for screening purposes. acs.org

Computational Chemistry and Theoretical Modeling of Azoxybenzene 3,3 Disulfonic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, by finding the minimum energy on the potential energy surface. For Azoxybenzene-3,3'-disulfonic acid, a DFT calculation would typically begin with an initial guess of the structure, which is then iteratively refined until the forces on the atoms are negligible.

Commonly used functionals for such organic molecules include B3LYP or PBE0, paired with basis sets like 6-31G(d,p) or larger, which provide a good description of the electron distribution. a3s.firesearchgate.net The geometry optimization yields key structural parameters such as bond lengths, bond angles, and dihedral angles. From the optimized geometry, various electronic properties can be calculated. While specific DFT studies on this compound are not widely published, public databases provide computed properties derived from such methods. nih.gov

Table 1: Computed Properties for this compound

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₁N₂O₇S₂⁺ | PubChem |

| Molecular Weight | 359.4 g/mol | Computed by PubChem 2.1 |

| Exact Mass | 359.00076804 Da | Computed by PubChem 2.1 |

| Topological Polar Surface Area | 158 Ų | Computed by Cactvs 3.4.6.11 |

| XLogP3 | 0.7 | Computed by XLogP3 3.0 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. researchgate.net This method is particularly valuable for predicting the ultraviolet-visible (UV-Vis) absorption spectra of compounds like this compound. nih.govyoutube.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). researchgate.netresearchgate.net

The calculation also provides the oscillator strength for each transition, which is proportional to the intensity of the corresponding absorption band. Analysis of the molecular orbitals involved in the main transitions (e.g., HOMO to LUMO) reveals their nature, such as π→π* or n→π* transitions, which are characteristic of azobenzene (B91143) derivatives. researchgate.net

Table 2: Illustrative TD-DFT Output for UV-Vis Spectrum Prediction

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S1 | Data not available | Data not available | n → π |

| S2 | Data not available | Data not available | π → π |

| S3 | Data not available | Data not available | π → π |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. nanobioletters.com For this compound, an MD simulation would involve placing the molecule, or an ensemble of molecules, in a simulation box, often with explicit solvent molecules, and solving Newton's equations of motion for the system. researchgate.net

These simulations can reveal the preferred conformations of the molecule in solution, including the rotational dynamics around the central N=N-O core and the flexibility of the sulfonic acid groups. nih.gov By analyzing the simulation trajectory, one can determine the stability of different conformers and the energy barriers between them. mdpi.com Furthermore, MD is used to study how molecules of this compound interact with each other and with solvent molecules, for instance, by calculating radial distribution functions to understand solvation shells and potential aggregation behavior. biorxiv.org

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire energy landscape of a chemical reaction, including the structures of reactants, products, intermediates, and transition states. For reactions involving this compound, such as its synthesis via the condensation of a nitrosobenzene (B162901) derivative with a hydroxylamine (B1172632) derivative, these methods can elucidate the step-by-step mechanism. nih.govsemanticscholar.org

Using techniques like transition state searches, chemists can locate the highest energy point along the reaction coordinate—the transition state (TS). The energy difference between the reactants and the transition state defines the activation energy, a critical parameter for determining reaction rates. Characterizing the vibrational frequencies of the TS confirms it is a true saddle point on the potential energy surface (i.e., it has exactly one imaginary frequency). nih.gov

Prediction of Reactivity and Selectivity in Synthetic Transformations

DFT calculations provide a suite of electronic descriptors that are useful for predicting the chemical reactivity and selectivity of this compound. The energies and spatial distributions of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. mdpi.com

The HOMO indicates regions of the molecule likely to act as an electron donor (nucleophile), while the LUMO indicates regions likely to act as an electron acceptor (electrophile). The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. a3s.fi Additionally, mapping the electrostatic potential (ESP) onto the electron density surface can visually identify electron-rich (negative ESP) and electron-poor (positive ESP) sites, predicting how the molecule will interact with other reagents. researchgate.net

Table 3: Key Quantum Chemical Descriptors for Reactivity Analysis

| Descriptor | Significance | Predicted Value |

|---|---|---|

| E(HOMO) | Electron-donating ability | Data not available |

| E(LUMO) | Electron-accepting ability | Data not available |

| HOMO-LUMO Gap | Chemical reactivity/stability | Data not available |

| Electronegativity (χ) | Power to attract electrons | Data not available |

| Chemical Hardness (η) | Resistance to change in electron configuration | Data not available |

Analysis of Non-Covalent Interactions and Supramolecular Architectures

Non-covalent interactions (NCIs) are crucial in determining how molecules of this compound recognize and bind to each other or to other molecules, leading to the formation of supramolecular structures. semanticscholar.org These interactions, though weaker than covalent bonds, include hydrogen bonds, π-π stacking, and van der Waals forces. nih.gov

Computational methods can be used to identify and quantify these interactions. The Non-Covalent Interaction (NCI) index is a powerful visualization tool that highlights regions of weak interactions in real space. mdpi.com Hirshfeld surface analysis can also be employed to map and quantify intermolecular contacts in a crystal structure. nih.gov For this compound, these analyses would be critical for understanding how the sulfonic acid groups participate in hydrogen bonding and how the aromatic rings engage in π-stacking, which would govern its solid-state packing and behavior in solution.

Structural Modification and Derivative Synthesis for Advanced Academic Exploration of Azoxybenzene 3,3 Disulfonic Acid Analogues

Synthesis of Variously Substituted Azoxybenzene (B3421426) Disulfonic Acids

The synthesis of substituted azoxybenzene disulfonic acids typically commences with appropriately substituted anilines or nitrobenzenes. General methods for forming the azoxy bridge include the reductive coupling of nitroaromatics or the oxidation of anilines. google.comchemicalbook.com A sustainable approach involves the dimerization of nitrosobenzenes using a cost-effective catalyst like diisopropylethylamine (DIPEA) in an environmentally friendly solvent such as water. google.com Another common method is the oxidation of anilines, which are often readily available and stable starting materials. google.comnih.gov

The electronic properties of the azoxybenzene core can be systematically tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic rings. These substituents can significantly influence the molecule's reactivity, spectral properties, and potential applications.

Electron-Donating Groups (EDGs): These groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Common EDGs include alkyl, alkoxy (-OR), and amino (-NH2) groups. The introduction of EDGs can enhance the electron density at the ortho and para positions, influencing the regioselectivity of further substitutions. libretexts.org

Electron-Withdrawing Groups (EWGs): These groups decrease the electron density of the aromatic ring, rendering it less reactive towards electrophiles. masterorganicchemistry.com Examples of EWGs include nitro (-NO2), cyano (-CN), and carbonyl groups. masterorganicchemistry.com The presence of EWGs can direct incoming electrophiles to the meta position. libretexts.org The introduction of a trifluoromethyl group (CF3), a strong EWG, for instance, significantly decreases the rate of nitration on a benzene (B151609) ring compared to an unsubstituted benzene. masterorganicchemistry.com

The synthesis of these derivatives generally involves starting with a substituted aniline (B41778) or nitrobenzene (B124822) that already contains the desired EDG or EWG, followed by the formation of the azoxy linkage and subsequent sulfonation, or by performing the azoxy-forming reaction on a pre-sulfonated and substituted precursor.

Table 1: Examples of Electron-Donating and Electron-Withdrawing Groups and Their Effects on Aromatic Rings

| Group Type | Example Group | Chemical Formula | Effect on Aromatic Ring |

| Electron-Donating | Amino | -NH₂ | Activating, ortho,para-directing |

| Electron-Donating | Hydroxyl | -OH | Activating, ortho,para-directing |

| Electron-Donating | Alkoxy | -OR | Activating, ortho,para-directing |

| Electron-Withdrawing | Nitro | -NO₂ | Deactivating, meta-directing |

| Electron-Withdrawing | Cyano | -CN | Deactivating, meta-directing |

| Electron-Withdrawing | Carbonyl | -C(O)R | Deactivating, meta-directing |

| Electron-Withdrawing | Sulfonic Acid | -SO₃H | Deactivating, meta-directing |

Regioselective Substitution Strategies

Achieving regioselective substitution on the azoxybenzene-3,3'-disulfonic acid core is crucial for synthesizing specific isomers and derivatives. The directing effects of the existing substituents on the benzene rings govern the position of newly introduced functional groups. In this compound, both the azoxy group and the sulfonic acid groups are deactivating and meta-directing for electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com

When two deactivating groups are present in a meta-relationship, as is the case in each ring of this compound, their directing effects can be either reinforcing or antagonistic. libretexts.org The sulfonic acid group at position 3 directs incoming electrophiles to position 5 (meta to itself) and position 1 (the carbon bearing the azoxy group). The azoxy group, also being meta-directing, will influence the substitution pattern on both rings.

For a 1,3-disubstituted benzene ring with two deactivating groups, predicting the site of further substitution can be complex. The combined electronic effects and steric hindrance will determine the final product distribution. libretexts.orglookchem.com In many cases, substitution occurs at the position that is least sterically hindered and electronically most favorable. libretexts.org Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselectivity that might not be possible with classical electrophilic aromatic substitution. This technique involves the use of a directing group to guide a strong base to deprotonate a specific ortho-position, followed by quenching with an electrophile. lookchem.com

Exploration of Isomeric Azoxybenzene Disulfonic Acids

The investigation of isomeric forms of azoxybenzene disulfonic acid provides valuable insights into structure-property relationships. The position of the sulfonic acid groups on the aromatic rings can significantly impact the molecule's symmetry, solubility, and electronic characteristics.

One notable isomer is azoxybenzene-4,4'-disulfonic acid . chemsrc.comnih.gov This symmetrical isomer can be synthesized through methods analogous to those for the 3,3'-isomer, typically starting from 4-nitrobenzenesulfonic acid. Another important related compound is 4-aminoazobenzene-3,4'-disulfonic acid , which is an asymmetrical azo dye rather than an azoxy compound. chemicalbook.comcymitquimica.comnih.gov It is characterized by an amino group on one ring and sulfonic acid groups at different positions on the two rings. cymitquimica.comnih.gov This compound is a water-soluble dye with a distinct orange-red color. cymitquimica.com

The synthesis of such isomers often relies on the availability of the corresponding substituted anilines or nitrobenzenes. For example, the synthesis of 4,4'-diaminostilbene-2,2'-disulfonic acid, a precursor for some fluorescent whitening agents, starts from 4-nitrotoluene-2-sulfonic acid. prepchem.com

Table 2: Comparison of Azoxybenzene Disulfonic Acid Isomers and a Related Azo Dye

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

| This compound | 64989-23-7 nih.gov | C₁₂H₁₀N₂O₇S₂ | Sulfonic acid groups at the meta positions. |

| Azoxybenzene-4,4'-disulfonic acid | 83796-87-6 chemsrc.com | C₁₂H₁₀N₂O₇S₂ | Sulfonic acid groups at the para positions. |

| 4-Aminoazobenzene-3,4'-disulfonic acid | 101-50-8 chemicalbook.comnih.gov | C₁₂H₁₁N₃O₆S₂ | Azo linkage, amino group at para, sulfonic acid groups at meta and para'. |

Derivatization of Sulfonic Acid Moieties

The sulfonic acid groups of this compound are key functional handles for further derivatization, allowing for the synthesis of a wide range of analogues with modified properties. Common transformations of sulfonic acids include their conversion to sulfonyl chlorides, sulfonamides, and sulfonate esters.

The conversion of sulfonic acids to sulfonyl chlorides is a fundamental step in their derivatization. This can be achieved using various chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). libretexts.org

Once the sulfonyl chloride is formed, it can readily react with amines to produce sulfonamides . The synthesis of azoxybenzene-4,4'-disulphonamide has been reported, indicating the feasibility of this derivatization on the azoxybenzene scaffold. chemsrc.com Similarly, reaction with alcohols yields sulfonate esters . These derivatizations can be used to attach the azoxybenzene core to other molecules or to modulate its solubility and electronic properties.

Synthesis of Azoxybenzene-based Polycarboxylic and Polysulfonic Acids

Expanding the number of acidic functional groups on the azoxybenzene framework leads to polycarboxylic and polysulfonic acids. These compounds are of interest for their potential as building blocks for metal-organic frameworks (MOFs), polymers, and other advanced materials.

The synthesis of azoxybenzene-based polysulfonic acids would likely involve the sulfonation of an azoxybenzene precursor under forcing conditions or starting with polysulfonated anilines or nitrobenzenes.

In a similar vein, azoxybenzene-based polycarboxylic acids can be synthesized. For instance, azoxybenzene-3,3',5,5'-tetracarboxylic acid has been reported, showcasing the possibility of having four carboxylic acid groups on the azoxybenzene core. chemicalbook.com The synthesis of such molecules typically involves the oxidation of the corresponding polymethyl-substituted azoxybenzenes or the reductive coupling of nitro-polymethyl-benzoic acids. The synthesis of azoxybenzene-4,4'-dicarboxylic acid has also been described, often starting from 4-nitrobenzoic acid. researchgate.net These polyacidic derivatives offer multiple coordination sites for the construction of complex supramolecular architectures.

Advanced Applications in Chemical Research Utilizing Azoxybenzene 3,3 Disulfonic Acid Moieties

Supramolecular Chemistry and Host-Guest Systems

The structure of Azoxybenzene-3,3'-disulfonic acid is particularly amenable to the principles of supramolecular chemistry, where non-covalent interactions are harnessed to build complex, functional assemblies.

Design of Molecular Receptors and Recognition Elements

The azoxybenzene (B3421426) core can act as a guest component in host-guest systems. Its planar and aromatic nature makes it suitable for encapsulation within the hydrophobic cavities of macrocyclic hosts like cyclodextrins (CDs). nih.gov In such a system, the azoxybenzene moiety would be the primary recognition element, binding to the host.

The sulfonic acid groups play a crucial, albeit secondary, role. They ensure high water solubility for the guest molecule, a prerequisite for many host-guest studies in aqueous media. Furthermore, these anionic groups, positioned away from the central recognition core, can engage in secondary electrostatic interactions with appropriately functionalized hosts, potentially enhancing the binding affinity and selectivity of the molecular receptor system. For instance, a host molecule bearing complementary cationic charges could exhibit stronger binding with this compound compared to its non-sulfonated analogue.

pH-Responsive Systems and Conformational Switching

A key feature of azobenzene (B91143) and its derivatives is the ability to undergo reversible isomerization between a thermally stable trans form and a metastable cis form upon irradiation with light of specific wavelengths. nih.govmdpi.com This photo-switching behavior leads to a significant change in molecular geometry, from a nearly planar rod-like shape in the trans isomer to a bent, three-dimensional shape in the cis isomer. mdpi.com This conformational change is the basis for its use in molecular switches.

The presence of sulfonic acid groups introduces an additional layer of control: pH-responsiveness. Sulfonic acids are strong acids and will be deprotonated (as -SO₃⁻) at neutral and basic pH. However, under highly acidic conditions, they can become protonated. This change in ionization state can influence the electronic properties of the benzene (B151609) rings and, consequently, the energy barrier and kinetics of the trans-cis isomerization process. nih.gov

This dual-responsiveness (to both light and pH) allows for the creation of sophisticated molecular systems where, for example, the photo-switching behavior can be "gated" or modulated by the pH of the environment. Such systems are valuable for developing sensors or controlled-release platforms where multiple stimuli are required for activation. nih.gov

| Stimulus | Effect on this compound | Potential Application |

| UV-Vis Light | Reversible trans-cis isomerization of the azoxy core. nih.gov | Molecular switches, photo-controlled release. mdpi.com |

| pH Change | Protonation/deprotonation of sulfonic acid groups. nih.gov | pH-sensing, modulating isomerization properties. |

Organic Catalysis and Ligand Design

The sulfonic acid functionalities are the primary drivers for the application of this compound in catalysis.

This compound as a Brønsted Acid Catalyst Scaffold

A Brønsted acid is a chemical species that donates a proton (H⁺). The sulfonic acid groups in this compound are strongly acidic, making the molecule a potent, water-soluble Brønsted acid catalyst. Unlike simple catalysts like p-toluenesulfonic acid, the azoxybenzene scaffold provides a more complex and rigid structure. researchgate.net

This compound can be employed to catalyze a variety of acid-mediated organic reactions, such as esterifications, acetalizations, and condensation reactions. rsc.orgresearchgate.net The water solubility imparted by the sulfonic acid groups is a significant advantage for reactions conducted in aqueous or polar media, aligning with the principles of green chemistry. Furthermore, the catalyst could potentially be recovered and reused, for instance, through phase separation techniques if the products are nonpolar. rsc.org

| Reaction Type | Role of Sulfonic Acid Catalyst | Reference Example |

| Esterification | Protonates the carbonyl oxygen, activating the carboxylic acid toward nucleophilic attack by an alcohol. | Use of polymeric-bound sulfonic acids. rsc.org |

| Acetalization | Protonates the carbonyl oxygen of an aldehyde or ketone, facilitating reaction with an alcohol. | Catalysis by o-benzenedisulfonimide. researchgate.net |

| Dihydroxylation | Catalyzes the opening of an epoxide ring in the presence of water. | Use of p-toluenesulfonic acid in aqueous media. researchgate.net |

Development of Chiral Azoxy-Sulfonic Acid Catalysts

The field of asymmetric catalysis seeks to create single enantiomers of chiral molecules, a critical task in pharmaceutical synthesis. This is often achieved using chiral catalysts. While this compound itself is achiral, its scaffold can be modified to create a chiral Brønsted acid catalyst.

One established strategy for creating chirality in biaryl systems is to introduce steric hindrance that restricts free rotation around the single bond connecting the two rings, leading to stable atropisomers (axially chiral molecules). nih.gov Although the azoxy linkage is not a single bond, introducing bulky substituents ortho to the azoxy group on the benzene rings could potentially restrict rotation around the C-N bonds, creating a source of axial chirality.

By resolving these atropisomers, one could obtain enantiomerically pure versions of a substituted this compound. These chiral sulfonic acids could then be used as catalysts in asymmetric reactions, where the chiral environment around the acidic site would direct the stereochemical outcome of the reaction, leading to one enantiomer of the product in excess. mdpi.com The development of such catalysts remains an underexplored but promising area of research. nih.gov

Integration into Advanced Materials Research

The photo-responsive nature of the azoxybenzene core makes it an attractive building block for advanced, "smart" materials. researchgate.netchemrxiv.org When integrated into a material matrix, the light-induced conformational switching of the azoxy unit can be translated into a macroscopic change in the material's properties. mdpi.com

This compound can be incorporated into various materials:

Polymers and Hydrogels: The sulfonic acid groups can serve as anchor points to copolymerize the molecule into a larger polymer chain. In hydrogels, the switching of the azoxy units could alter the cross-linking density or water-holding capacity, leading to photo-responsive swelling or shrinking.

Surface Modification: The molecule can be grafted onto the surface of materials like silica (B1680970) or gold nanoparticles. The sulfonic acid groups can facilitate attachment, and the photo-switching azoxy units can be used to reversibly alter the surface properties, such as wettability or binding affinity for other molecules. bohrium.com

In these applications, the sulfonic acid groups provide not only an attachment point and aqueous compatibility but also introduce pH-sensitivity, allowing for the creation of multi-responsive materials that react to both light and changes in acidity. researchgate.net

Precursor for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as linkers. The properties of these materials are directly influenced by the geometry and functionality of the organic linkers used in their synthesis.

This compound possesses functional groups that make it a theoretical candidate as an organic linker. The two sulfonic acid groups provide potential coordination sites for binding to metal centers. The sulfonate groups are known to coordinate with a variety of metal ions, potentially forming stable, extended networks. The rigid, linear-like nature of the azoxybenzene backbone could, in principle, direct the formation of specific framework topologies.

However, a thorough review of current scientific literature reveals no published research or patents describing the successful synthesis or characterization of a Metal-Organic Framework or coordination polymer using this compound as a linker. While related molecules containing carboxylate or different isomeric substitutions have been employed for this purpose, the specific application of the 3,3'-disulfonic acid derivative remains an underexplored area of research. Therefore, no experimental data on its use in this context is available.

Development of Photoresponsive Materials Based on Azoxy Chromophores

Photoresponsive materials are "smart" materials that can change their properties upon exposure to light. This behavior is typically imparted by incorporating a photochromic molecule, or chromophore, into the material's structure. The azobenzene group (-N=N-) is the most widely studied chromophore for these applications, as its reversible trans-cis isomerization under UV-visible light irradiation leads to significant changes in molecular geometry, polarity, and absorption spectra.

The azoxy group (-N=N(O)-) in this compound is structurally related to the azo chromophore. It is plausible that the azoxy moiety could also exhibit photoisomerization, potentially making it a functional chromophore for creating novel photoresponsive materials. The integration of such a chromophore into a polymer backbone or other material matrix could theoretically yield materials with light-switchable properties.

Despite this theoretical potential, there is currently no available research in the public domain that details the investigation or use of this compound for the development of photoresponsive materials. Its specific photochromic behavior, including isomerization quantum yields, absorption wavelengths, and the stability of its isomers, has not been documented. Consequently, its utility as an azoxy chromophore in materials science remains speculative and is not supported by published research findings.

Future Research Trajectories and Interdisciplinary Perspectives in Azoxybenzene 3,3 Disulfonic Acid Research

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of azoxy compounds often involves methods that are inefficient or environmentally burdensome. rhhz.net Future research is increasingly focused on developing green and sustainable pathways to azoxyaromatics, including Azoxybenzene-3,3'-disulfonic acid. Key areas of exploration include the oxidation of anilines and the reductive dimerization of nitrosobenzenes under environmentally benign conditions. nih.gov

A significant advancement is the use of water as a green solvent at room temperature, catalyzed by cost-effective reagents like N,N-diisopropylethylamine (DIPEA). acs.org This approach avoids harsh chemicals and high energy consumption, aligning with the principles of green chemistry. nih.gov Another promising avenue is the development of direct photochemical methods that allow for the catalyst- and additive-free synthesis of azoxybenzenes from nitroarene building blocks at room temperature. chemrxiv.orgresearchgate.net These reactions can be highly selective and efficient, representing a significant step towards sustainable chemical production. chemrxiv.org

Heterogeneous catalysis also presents a major opportunity. The development of catalysts like mesoporous silica (B1680970) nanosphere-encapsulated ultrasmall copper (Cu@MSN) offers high efficiency, excellent functional group tolerance, and superior recyclability compared to traditional metal salt catalysts. nih.gov Such innovations could provide a green and efficient method for constructing a wide array of azoxy compounds. nih.gov

Table 1: Comparison of Modern Synthetic Routes for Azoxyarenes This table is interactive. Click on the headers to sort.

| Method | Key Features | Potential Advantages for this compound | Research Focus |

|---|---|---|---|

| DIPEA-Catalyzed Dimerization | Uses water as a solvent; runs at room temperature. nih.govacs.org | High water solubility of the target compound makes this an ideal route. Avoids organic solvents. | Optimizing catalyst loading and reaction times. |

| Direct Photochemical Synthesis | Catalyst- and amine-free; uses light as the energy source. chemrxiv.orgresearchgate.net | Energy-efficient and clean process, minimizing byproducts. | Tuning wavelength and light intensity for maximum yield and selectivity. |

| Heterogeneous Catalysis (e.g., Cu@MSN) | Reusable catalyst; high product yields; overcomes issues of catalyst deactivation. nih.gov | Simplifies product purification and reduces waste; potential for continuous flow processes. | Designing catalysts with enhanced stability and selectivity for sulfonated substrates. |

| Electrochemical Synthesis | Potential-tuned selectivity; uses water as a hydrogen source. nih.gov | High degree of control over the reduction process to selectively form the azoxy linkage over azo or amino groups. | Developing electrodes with high selectivity and durability for aromatic nitro compound reduction. |

In-situ Spectroscopic Monitoring of Reaction Mechanisms

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and yields. Traditional analytical methods often rely on analyzing the final product, providing little insight into the transient intermediates and reaction kinetics. Future research will greatly benefit from the application of time-resolved in-situ spectroscopic techniques to monitor the synthesis of this compound in real-time.

Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy can track changes in the surface functional groups of reactants and catalysts as a reaction progresses. researchgate.net For more complex systems, especially in solid-state or mechanochemical synthesis, advanced methods like dispersive X-ray absorption spectroscopy (XAS) and energy-dispersive X-ray diffraction (EDXRD) are becoming indispensable. chemrxiv.orgchemrxiv.org These synchrotron-based techniques can provide atom-specific electronic structure information (XAS) and track the evolution of crystalline phases (EDXRD) with high time resolution, offering an unprecedented view of the reaction pathway. chemrxiv.orgchemrxiv.org Applying these methods could elucidate the precise mechanism of azoxy bond formation, identify key intermediates, and help optimize reaction conditions for efficiency and selectivity. nih.gov

Table 2: In-situ Spectroscopic Techniques for Reaction Monitoring This table is interactive. Click on the headers to sort.

| Technique | Information Gained | Applicability to this compound Synthesis |

|---|---|---|

| In-situ FTIR/Raman Spectroscopy | Changes in vibrational modes, tracking functional group conversion (e.g., -NO₂ to -N=N(O)-). researchgate.net | Ideal for monitoring reactions in solution, providing kinetic data on the formation of the azoxy group. |

| Dispersive X-ray Absorption Spectroscopy (DXAS) | Atom-specific electronic and local coordination environment changes. chemrxiv.org | Can probe the oxidation state and coordination of a metal catalyst (if used) during the reaction cycle. |

| Energy-Dispersive X-ray Diffraction (EDXRD) | Real-time evolution of crystalline phases of reactants, intermediates, and products. chemrxiv.org | Useful for monitoring solid-state or slurry-based reactions, identifying polymorphic transformations or intermediate solid phases. |

| UV-Vis Spectroscopy | Changes in electronic transitions, monitoring the formation of chromophoric azoxy group. rhhz.net | A straightforward method for tracking the progress of photochemical reactions or those involving colored species. |

Rational Design of this compound Derivatives with Tunable Properties

This compound serves as a scaffold that can be systematically modified to create new molecules with tailored properties. The principles of rational design, which link molecular structure to function, are central to this endeavor. By strategically altering substituent groups on the benzene (B151609) rings, researchers can tune the electronic, optical, and physical properties of the resulting derivatives. nih.gov

For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the energy of the molecule's frontier molecular orbitals (HOMO and LUMO), thereby changing its color and redox potential. nih.govresearchgate.net The sulfonic acid groups in this compound already impart high water solubility and influence its electronic nature. Further derivatization could lead to:

Novel Dyes and Pigments: Modifying conjugation and electronic properties to access a wider range of colors.

Liquid Crystals: Attaching long alkyl chains to induce mesophase behavior. researchgate.net

Molecular Switches: Enhancing photoisomerization properties for applications in materials science. acs.org

Computational studies can guide this design process, predicting how structural changes will impact molecular properties before undertaking costly and time-consuming synthesis. rsc.org

Advanced Theoretical Predictions and Machine Learning Applications in Azoxy Chemistry

The intersection of theoretical chemistry and artificial intelligence offers a powerful new paradigm for chemical research. For compounds like this compound, these tools can accelerate discovery and deepen understanding.

Theoretical Predictions: Quantum chemical methods, such as Density Functional Theory (DFT), are invaluable for predicting molecular properties. nih.gov These calculations can determine optimized geometries, electrostatic potentials, heats of formation, and frontier molecular orbital energies. researchgate.netnih.gov This information helps in understanding reactivity, stability, and potential applications, such as in energetic materials where the azoxy moiety is known to increase density and performance. researchgate.net For this compound, DFT can elucidate the influence of the sulfonate groups on the molecule's electronic structure and reactivity.

Machine Learning (ML): ML models are increasingly being used to predict chemical properties and reaction outcomes. nih.govnih.gov By training algorithms on large datasets of known molecules and their properties, ML can:

Predict Biological Activity or Toxicity: Screen new derivatives for potential applications or hazards without initial synthesis. mdpi.comresearchgate.net

Forecast Catalytic Performance: Optimize reaction conditions by predicting how changes in catalyst structure or reactants will affect yield and selectivity. mdpi.com

Accelerate Materials Discovery: Identify candidate molecules with desired properties (e.g., specific absorption wavelengths, high thermal stability) from vast virtual libraries. nih.gov

Future research could involve developing a specific ML model trained on azoxy compounds to rapidly screen virtual libraries of this compound derivatives for a range of applications.

Table 3: Computational and Machine Learning Approaches in Azoxy Chemistry This table is interactive. Click on the headers to sort.

| Approach | Function | Potential Application for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Predicts molecular structure, energy, and electronic properties from first principles. nih.govresearchgate.net | Elucidate the impact of sulfonate groups on bond angles, charge distribution, and reactivity. Predict UV-Vis spectra. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates molecular descriptors with experimental activity (e.g., biological, catalytic). rsc.orgmdpi.com | Develop models to predict the dyeing properties or potential environmental impact of new derivatives. |

| Random Forest / Gradient Boosting (Regression Models) | Predicts continuous properties (e.g., reaction yield, half-life) from molecular features. nih.govmdpi.com | Forecast the yield of a synthetic reaction under different conditions or predict the thermal stability of new derivatives. |

| Similarity Analysis (e.g., Tanimoto Similarity) | Mines chemical databases to find structurally similar compounds with known properties. nih.govresearchgate.net | Identify existing compounds with similar structures to suggest potential new applications or synthetic pathways. |

Expanding Applications in Green Chemistry and Sustainable Chemical Processes

The inherent properties of this compound and its derivatives, combined with sustainable synthesis routes, position them for expanded roles in green chemistry.